Pentachlorobenzaldehyde oxime
Description
Structure
3D Structure
Properties
CAS No. |
29450-63-3 |
|---|---|
Molecular Formula |
C7H2Cl5NO |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-[(2,3,4,5,6-pentachlorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H2Cl5NO/c8-3-2(1-13-14)4(9)6(11)7(12)5(3)10/h1,14H |
InChI Key |
PNMGPRJUKKTPSV-UHFFFAOYSA-N |
Canonical SMILES |
C(=NO)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Pentachlorobenzaldehyde Oxime and Its Derivatives
Conventional and Optimized Synthesis of Pentachlorobenzaldehyde (B25037) Oxime
Traditional methods for synthesizing oximes, including pentachlorobenzaldehyde oxime, have long relied on the straightforward condensation of a carbonyl compound with hydroxylamine (B1172632) hydrochloride. ontosight.aixisdxjxsu.asia These methods, while effective, have been the subject of optimization studies to improve yields, shorten reaction times, and reduce the use of hazardous materials.
The most fundamental method for preparing this compound is the condensation reaction between pentachlorobenzaldehyde and hydroxylamine hydrochloride (NH₂OH·HCl). ontosight.aiasianpubs.org This reaction is a cornerstone of oxime synthesis, where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde. xisdxjxsu.asianih.gov The resulting intermediate then eliminates a water molecule to form the C=NOH functional group of the oxime.
The reaction is frequently carried out in the presence of a base, such as pyridine (B92270) or sodium hydroxide (B78521), to neutralize the hydrochloric acid released from the hydroxylamine salt, thereby liberating the free hydroxylamine needed for the reaction. xisdxjxsu.asiaasianpubs.orgijprajournal.com In some protocols, an acid catalyst is employed to facilitate the reaction. For instance, studies have shown that oxalic acid can effectively catalyze the oximation of various aldehydes and ketones with NH₂OH·HCl under reflux conditions, achieving high yields. orientjchem.org
A typical laboratory procedure involves dissolving the aldehyde in a suitable solvent, such as ethanol (B145695), and refluxing it with hydroxylamine hydrochloride for a set period. asianpubs.org For example, the synthesis of 2-hydroxy-5-methyl acetophenone (B1666503) oxime was achieved in 80% yield by refluxing the ketone with hydroxylamine hydrochloride in ethanol for one hour. asianpubs.org
The choice of solvent, or the lack thereof, significantly influences the efficiency and outcome of oxime synthesis. Research has explored a spectrum of conditions from polar and non-polar solvents to entirely solvent-free systems.
Solvent-Dependent Synthesis: The reaction medium plays a critical role in the reaction rate and yield. In a study on aryl oxime synthesis, mineral water was found to be a highly effective medium, outperforming both apolar solvents like toluene (B28343) and polar organic solvents like methanol. ias.ac.in The use of mineral water, which contains various salts, facilitated the reaction at room temperature without the need for an external catalyst, affording a 99% yield for 4-nitrobenzaldehyde (B150856) oxime in just 10 minutes. ias.ac.in In contrast, using toluene resulted in only a 30% yield after 60 minutes. ias.ac.in Other studies have utilized acetonitrile (B52724) (CH₃CN) as a solvent, particularly in acid-catalyzed oximations, achieving excellent yields (90-95%) within 55-90 minutes under reflux. orientjchem.org The use of aqueous media is often promoted as a green chemistry approach, with catalysts like Hyamine® enabling quantitative yields at room temperature. yccskarad.com The nature of the solvent can also be leveraged to direct reaction pathways toward different products, a concept known as chemodivergence. rsc.org
Solvent-Free Reaction Conditions: Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry. These methods often involve heating the neat reactants or utilizing techniques like grinding. nih.govnanochemres.org One approach involves the oximation of various carbonyl compounds with hydroxylamine hydrochloride under solvent-free conditions by heating in an oil bath at 70-80°C, often with a catalyst. nanochemres.orgnanochemres.org This method is praised for its clean reaction conditions, easy work-up, and short reaction times (10-15 minutes). nanochemres.orgnanochemres.org Another solventless protocol uses zinc oxide (ZnO) as a catalyst at 80°C to synthesize aldoximes. nih.gov These solvent-free approaches minimize waste and the environmental hazards associated with volatile organic solvents. researchgate.net
| Aldehyde Substrate | Conditions | Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Nitrobenzaldehyde | Room Temp, Catalyst-Free | Toluene | 60 min | 30 | ias.ac.in |
| 4-Nitrobenzaldehyde | Room Temp, Catalyst-Free | Methanol | - | Higher than Toluene | ias.ac.in |
| 4-Nitrobenzaldehyde | Room Temp, Catalyst-Free | Mineral Water | 10 min | 99 | ias.ac.in |
| Benzaldehyde (B42025) | Reflux, Oxalic Acid | Acetonitrile | 60 min | 95 | orientjchem.org |
| Various Aldehydes | 70-80°C, SiO2@FeSO4 | Solvent-Free | 10-15 min | High | nanochemres.orgnanochemres.org |
Condensation Reactions with Hydroxylamine Hydrochloride
Advanced and Green Chemistry Approaches to Oxime Formation
In response to the growing need for sustainable chemical processes, several advanced and green methodologies for oxime synthesis have been developed. These include protocols that eliminate the need for catalysts, employ mechanical energy instead of solvents, or use recyclable heterogeneous catalysts.
The development of catalyst-free synthetic routes is a key goal in green chemistry as it simplifies procedures and reduces chemical waste. Remarkably, the synthesis of aryl oximes from aldehydes and hydroxylamine hydrochloride can proceed with high efficiency at room temperature in mineral water without any added catalyst. ias.ac.in The natural mineral content of the water is believed to facilitate the reaction, providing a practical, economical, and environmentally friendly alternative to traditional methods. ias.ac.in This approach has been shown to convert a variety of aryl aldehydes into their corresponding oximes in high yields within minutes. ias.ac.in Other catalyst-free approaches have been reported under solvent-free conditions, relying on simple heating of the reactants. growingscience.com The development of poly(oxime-urethanes) has also been achieved through the uncatalyzed polyaddition of oximes and isocyanates at ambient temperatures, highlighting the inherent reactivity of the oxime functional group in certain contexts. pku.edu.cnnih.gov
Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a powerful solvent-free alternative for oxime synthesis. researchgate.netresearchgate.net This technique typically involves grinding the solid reactants, such as an aldehyde and hydroxylamine hydrochloride, together in a mortar and pestle or a ball mill. nih.govrsc.org The process is rapid, efficient, and minimizes waste. researchgate.net
Several studies have demonstrated the effectiveness of this "grindstone chemistry." nih.gov For example, various carbonyl compounds have been converted to their oximes in excellent yields by simply grinding them with hydroxylamine hydrochloride and a catalytic amount of a substance like bismuth(III) oxide (Bi₂O₃) or antimony(III) oxide (Sb₂O₃) at room temperature. nih.govresearchgate.net The reaction can also be performed with a base like sodium hydroxide (NaOH) instead of a metal oxide catalyst. rsc.org This solventless approach is not only environmentally friendly but also often faster than solution-based methods. cardiff.ac.uk
Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid or gas reaction mixture), are highly desirable due to their ease of separation and potential for recyclability. uprm.edursc.org Several heterogeneous systems have been successfully applied to oxime synthesis.
A notable example is the use of copper-supported silica (B1680970) (Cu-SiO₂) to promote the one-pot synthesis of aromatic oximes. xisdxjxsu.asiaderpharmachemica.com This method involves the condensation of aromatic aldehydes with hydroxylamine hydrochloride in aqueous ethanol, providing a simple and efficient route to high yields of the desired oximes. derpharmachemica.com Other supported catalysts, such as SiO₂@FeSO₄ nano-composites, have also been developed. nanochemres.orgnanochemres.org This particular nano-catalyst has been shown to be highly effective for the oximation of a wide range of aldehydes and ketones under solvent-free conditions, with the added benefit of being magnetically recoverable and reusable. nanochemres.orgnanochemres.org The field has explored a variety of other solid catalysts, including nano Fe₃O₄ and Bi₂O₃, underscoring the versatility of heterogeneous catalysis in promoting clean and efficient oxime formation. nanochemres.orgnanochemres.org
| Method | Catalyst | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Catalyst-Free | None | Mineral Water, Room Temp | Eco-friendly, no catalyst cost, mild conditions | ias.ac.in |
| Mechanochemical | Bi₂O₃ | Grinding, Room Temp, Solvent-Free | Rapid, minimizes waste, no solvent | nih.gov |
| Mechanochemical | Sb₂O₃ | Grinding, Room Temp, Solvent-Free | High yields, clean synthesis | researchgate.net |
| Heterogeneous Catalysis | Cu-SiO₂ | Aqueous Ethanol | Efficient, one-pot synthesis | derpharmachemica.com |
| Heterogeneous Catalysis | SiO₂@FeSO₄ (nano) | Solvent-Free, 70-80°C | Recoverable/reusable catalyst, short reaction time | nanochemres.orgnanochemres.org |
Mechanochemical Synthesis (e.g., Grinding Methods)
Synthesis of O-Substituted this compound Derivatives
The functionalization of the oxime hydroxyl group in this compound opens avenues to a diverse range of derivatives with modified chemical properties. The synthesis of these O-substituted compounds primarily involves the formation of oxime ethers or the introduction of other chemical modifications at the oxygen atom. These methodologies leverage the reactivity of the N-OH group, which can be derivatized through various organic reactions.
Oxime Ether Formation and Functionalization
Oxime ethers represent a significant class of O-substituted derivatives. Their synthesis can be achieved through several reliable methods, including the direct condensation of pentachlorobenzaldehyde with O-substituted hydroxylamines or the alkylation/acylation of the pre-formed this compound.
One of the most common strategies for forming oxime ethers is the base-mediated alkylation or acylation of the oxime. frontiersin.orgnih.gov This process involves the deprotonation of the oxime's hydroxyl group by a suitable base to form a more nucleophilic oximate anion. This anion then reacts with an electrophilic agent, such as an alkyl or acyl halide, to yield the corresponding O-substituted derivative. frontiersin.org While specific studies on this compound are not detailed, the synthesis of O-substituted tryptanthrin (B1681603) oxime derivatives provides a well-documented procedural model. frontiersin.orgnih.gov In this analogous synthesis, the parent oxime is treated with a base and then an alkylating or acylating agent to provide the desired O-alkyl or O-acyl derivatives. frontiersin.orgnih.gov
A more contemporary and sustainable approach to oxime ether formation involves the visible-light-promoted O-H functionalization of oximes with diazo esters. nih.gov This method is notable for proceeding under mild, catalyst-free, and additive-free conditions, offering high yields and broad functional group tolerance. nih.gov The reaction is initiated by blue LED irradiation, providing a green alternative to traditional methods. nih.gov
An alternative route to oxime ethers is the direct condensation of the parent aldehyde with an O-substituted hydroxylamine hydrochloride. nih.govresearchgate.net In this approach, pentachlorobenzaldehyde would be reacted with a reagent such as an O-alkyl-hydroxylamine hydrochloride in a suitable solvent like methanol, typically under reflux, to directly form the corresponding O-alkyl this compound. nih.gov
Table 1: General Methodologies for Oxime Ether Formation
| Method | Reagents for this compound | Typical Conditions | Product Class | Reference |
| Base-Mediated Alkylation | 1. Base (e.g., NaH, K₂CO₃)2. Alkyl Halide (e.g., CH₃I, C₂H₅Br) | Anhydrous solvent (e.g., DMF, THF) | O-Alkyl Oxime Ether | frontiersin.orgnih.gov |
| Base-Mediated Acylation | 1. Base (e.g., Pyridine, Et₃N)2. Acyl Halide (e.g., Acetyl chloride) | Anhydrous solvent (e.g., DCM, THF) | O-Acyl Oxime Ether | frontiersin.orgnih.gov |
| Condensation | O-Alkylhydroxylamine Hydrochloride | Solvent (e.g., Methanol), Reflux | O-Alkyl Oxime Ether | nih.govresearchgate.net |
| Photochemical Synthesis | Diazo Ester | Blue LED Irradiation, Room Temperature | O-Carboalkoxymethyl Oxime Ether | nih.gov |
Preparation of Other Chemically Modified Derivatives
Beyond ether formation, the hydroxyl group of this compound can undergo other chemical modifications, leading to derivatives such as metallic salts or complex heterocyclic structures via radical-mediated reactions.
The acidic nature of the oxime proton allows for the formation of salts upon reaction with a suitable base. For instance, treatment of an oxime with a base like sodium methoxide (B1231860) or lithium hydride can produce the corresponding sodium or lithium salt. frontiersin.org This is demonstrated in the synthesis of tryptanthrin oxime derivatives, where lithium and sodium salts were successfully prepared. frontiersin.orgnih.gov These salt derivatives can exhibit different solubility and stability profiles compared to the parent oxime.
Furthermore, the inherent weakness of the N-O bond in oxime derivatives makes them valuable precursors for generating radicals. mdpi.com Oxime esters, for example, can undergo homolytic cleavage of the N–O bond upon thermal or photochemical stimulation to release an iminyl radical and an acyloxyl radical. mdpi.com This reactivity can be harnessed for intramolecular cyclization reactions. beilstein-journals.org If an unsaturated moiety were present in an O-acyl or O-alkyl side chain attached to this compound, the generated iminyl radical could potentially add to the double or triple bond, leading to the formation of functionalized nitrogen-containing heterocycles like isoxazolines or cyclic nitrones. beilstein-journals.org This approach represents a sophisticated method for transforming a relatively simple oxime into a more complex molecular architecture. beilstein-journals.org
Table 2: Examples of Other Chemical Modifications
| Modification Type | Reagents / Conditions | Resulting Derivative | Key Feature | Reference |
| Salt Formation | Base (e.g., NaOMe, LiH) in a suitable solvent. | Oxime Salt (e.g., Sodium or Lithium Oximate) | Altered solubility and reactivity. | frontiersin.orgnih.gov |
| Radical-Mediated Cyclization | Introduction of an unsaturated O-substituent, followed by thermal or photochemical initiation. | Heterocyclic Compound (e.g., Isoxazoline) | Formation of new C-C and C-N bonds to create a cyclic structure. | beilstein-journals.org |
Mechanistic Investigations of Reactions Involving Pentachlorobenzaldehyde Oxime
Elucidation of Oxime Formation Mechanisms
The synthesis of pentachlorobenzaldehyde (B25037) oxime from pentachlorobenzaldehyde and hydroxylamine (B1172632) is a classic condensation reaction. Its mechanism, which proceeds via a two-stage addition-elimination pathway, is a cornerstone of carbonyl chemistry. researchgate.netnumberanalytics.com
The formation of pentachlorobenzaldehyde oxime follows a well-established two-step mechanism:
Nucleophilic Addition: The process begins with the nucleophilic attack of the nitrogen atom of hydroxylamine (NH₂OH) on the electrophilic carbonyl carbon of pentachlorobenzaldehyde. This attack breaks the carbonyl π-bond, with the electrons moving to the oxygen atom. This step results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. nih.govmasterorganicchemistry.com This intermediate is typically unstable. researchgate.net
Dehydration (Elimination): The carbinolamine intermediate then undergoes dehydration to form the final oxime product. This elimination of a water molecule is the rate-determining step and is generally acid-catalyzed. nih.gov The hydroxyl group of the intermediate is protonated to form a better leaving group (H₂O). Subsequently, a lone pair of electrons on the nitrogen atom forms a double bond with the carbon, expelling the water molecule. A final deprotonation step yields the neutral this compound and regenerates the acid catalyst. masterorganicchemistry.com
Table 1: Step-by-Step Oxime Formation Pathway This table outlines the key mechanistic steps for the reaction of pentachlorobenzaldehyde with hydroxylamine.
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Nucleophilic attack of hydroxylamine nitrogen on the carbonyl carbon. | Tetrahedral Carbinolamine Intermediate |
| 2 | Proton transfer to the hydroxyl group of the intermediate. | Protonated Carbinolamine |
| 3 | Elimination of a water molecule to form a C=N double bond. | Iminium Ion |
| 4 | Deprotonation to yield the final product. | this compound |
The rate of oxime formation is highly dependent on the pH of the reaction medium, indicating the crucial role of acid-base catalysis. numberanalytics.comnih.gov
Acid Catalysis: The reaction is typically accelerated by the presence of a mild acid. numberanalytics.com The acid protonates the carbonyl oxygen of pentachlorobenzaldehyde, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic hydroxylamine. nih.gov Furthermore, acid catalysis is essential for the dehydration step, as protonation of the carbinolamine's hydroxyl group converts it into a good leaving group (water). masterorganicchemistry.com However, very strong acidic conditions (low pH) are detrimental because they lead to the protonation of the hydroxylamine nucleophile, rendering it inactive. nih.gov
Base Catalysis: General bases can also catalyze the reaction. researchgate.net A base can assist in the deprotonation of the hydroxylamine adduct during the formation of the tetrahedral intermediate. In some syntheses, a base like pyridine (B92270) or sodium bicarbonate is used to neutralize the hydrochloric acid when hydroxylamine hydrochloride is used as the reactant, thereby freeing the neutral hydroxylamine to act as a nucleophile. numberanalytics.comscribd.comresearchgate.net
The reaction kinetics are optimal under mildly acidic conditions (pH ≈ 4-6), which provides a balance between having a sufficient concentration of unprotonated, nucleophilic hydroxylamine and enough acid to catalyze the rate-limiting dehydration of the carbinolamine intermediate. nih.gov
The mechanism of this compound formation involves distinct intermediates and transition states.
Intermediate Species: The primary and most significant intermediate is the tetrahedral carbinolamine . This species contains an sp³-hybridized carbon atom bonded to the pentachlorophenyl group, a hydrogen, the incoming amino-hydroxyl group (-NHOH), and an oxygen atom (-OH). This intermediate is the product of the initial nucleophilic addition and is the precursor to the final oxime. nih.gov
Transition States: The reaction proceeds through at least two major transition states. The first corresponds to the initial nucleophilic attack of hydroxylamine on the carbonyl group. The second, and typically higher energy, transition state is associated with the rate-determining dehydration of the carbinolamine intermediate. nih.gov Detailed studies on similar reactions propose a transition state for the acid-catalyzed dehydration where the C-O bond is partially broken, and the C=N double bond is partially formed, with a proton being transferred from the catalyst to the oxygen atom. nih.gov
Role of Acid-Base Catalysis in Reaction Kinetics
Stereochemical Aspects and Isomerism of this compound
The presence of a carbon-nitrogen double bond (C=N) in this compound gives rise to geometric isomerism. Additionally, the molecule can participate in tautomeric equilibria.
The restricted rotation around the C=N double bond results in the existence of two geometric isomers, designated as E (entgegen) and Z (zusammen). These are also commonly referred to as syn and anti isomers, depending on the spatial relationship between the hydroxyl (-OH) group and the hydrogen atom on the imine carbon.
Characterization: The distinct spatial arrangement of the substituents in the E and Z isomers leads to different physical and spectral properties. They can often be separated by techniques like column chromatography. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for their characterization, as the chemical shifts of the protons and carbons near the C=N bond are different for each isomer. mdpi.comresearchgate.net X-ray crystallography provides definitive structural elucidation in the solid state. mdpi.com
Interconversion: The E and Z isomers can be interconverted, although a significant energy barrier must be overcome. mdpi.com This isomerization can be facilitated by heat or by catalysis with acids. mdpi.com Acid catalysis promotes interconversion by protonating the oxime nitrogen, which weakens the C=N π-bond and allows for rotation before deprotonation re-forms the double bond, potentially leading to a mixture of isomers. mdpi.com The equilibrium ratio of the isomers can be influenced by temperature and solvent. researchgate.net DFT calculations on similar oximes show that the energy barrier for interconversion can be substantial, suggesting that at room temperature, the process may be very slow without a catalyst. mdpi.com
Table 2: General Characteristics of E/Z Oxime Isomers
| Feature | E-Isomer | Z-Isomer |
|---|---|---|
| Nomenclature | Hydroxyl group is trans to the higher priority substituent on the carbon (Pentachlorophenyl group). | Hydroxyl group is cis to the higher priority substituent on the carbon (Pentachlorophenyl group). |
| Stability | Relative stability depends on steric and electronic factors; often one isomer is thermodynamically preferred. mdpi.com | Relative stability depends on steric and electronic factors. mdpi.com |
| Characterization | Distinct signals in ¹H and ¹³C NMR spectra compared to the other isomer. rsc.org | Distinct signals in ¹H and ¹³C NMR spectra compared to the other isomer. rsc.org |
| Interconversion | Can be induced by heat or acid catalysis. mdpi.comresearchgate.net | Can be induced by heat or acid catalysis. mdpi.comresearchgate.net |
This compound can undergo tautomerization to form its corresponding nitrone. This equilibrium, while often favoring the oxime, is mechanistically significant as the nitrone can be a more reactive intermediate in certain reactions. csic.esresearchgate.net
Mechanistic Basis: The transformation from an oxime to a nitrone involves the migration of the hydroxyl proton to the nitrogen atom. For many years, this was thought to be a simple intramolecular 1,2-hydrogen shift. csic.es However, recent high-level DFT (Density Functional Theory) calculations have challenged this view. These computational studies suggest that the isomerization is more likely to occur through a bimolecular process , where one oxime molecule facilitates the proton transfer on another. csic.esrsc.orgresearchgate.net This pathway has a lower activation energy than the direct 1,2-H shift. The nitrone tautomer is generally less stable than the oxime form. researchgate.net Despite its lower population at equilibrium, the nitrone can be significantly more reactive, particularly in nucleophilic additions and cycloaddition reactions. researchgate.netrsc.org
Characterization and Interconversion of E/Z Isomers
Mechanistic Studies of Rearrangements and Transformations of this compound
This compound is a versatile chemical intermediate whose reactivity is dominated by the chemistry of the oxime functional group (=NOH) and the heavily chlorinated aromatic ring. Mechanistic investigations have elucidated several key reaction pathways, including rearrangements, hydrolysis, and radical-mediated processes. The weak N-O bond, with an average bond energy of approximately 57 kcal/mol, is central to many of these transformations, making it susceptible to cleavage under various catalytic conditions. mdpi.com
Beckmann Rearrangement Mechanisms for Amide and Nitrile Formation
The Beckmann rearrangement is a classic reaction of oximes that transforms them into amides or nitriles under acidic conditions. byjus.com For aldoximes, such as this compound, the reaction can be directed to yield either the corresponding nitrile (pentachlorobenzonitrile) or, less commonly, the primary amide (pentachlorobenzamide). masterorganicchemistry.comwikipedia.org
The mechanistic pathway is typically initiated by an acid catalyst, which protonates the hydroxyl group of the oxime, converting it into a good leaving group (H₂O). masterorganicchemistry.comorganic-chemistry.org Following this activation, a migration of the group positioned anti-periplanar to the leaving group occurs. In the case of an aldoxime, this involves a 1,2-hydride shift from the carbonyl carbon to the electron-deficient nitrogen atom. masterorganicchemistry.com This concerted migration and departure of water results in the formation of a key nitrilium ion intermediate.
The fate of this nitrilium ion determines the final product:
Nitrile Formation: In non-aqueous or strongly acidic conditions, the nitrilium ion undergoes deprotonation to yield the stable nitrile, pentachlorobenzonitrile (B42970). byjus.commasterorganicchemistry.com This is the most common outcome for aldoximes in the Beckmann rearrangement.
Amide Formation: In the presence of water, the electrophilic carbon of the nitrilium ion is attacked by a water molecule. masterorganicchemistry.comwikipedia.org The resulting intermediate undergoes deprotonation and subsequent tautomerization to form the corresponding primary amide, pentachlorobenzamide. byjus.com
A variety of acidic catalysts can promote this rearrangement. wikipedia.org
Table 1: Catalysts and Products in the Beckmann Rearrangement of Aldoximes
| Catalyst | Product Type | Mechanism Notes |
| Sulfuric Acid (H₂SO₄) | Nitrile or Amide | Protonates the oxime -OH group, facilitating its departure as water. wikipedia.org |
| Polyphosphoric Acid (PPA) | Nitrile or Amide | Acts as both a strong acid catalyst and a dehydrating agent. wikipedia.org |
| Thionyl Chloride (SOCl₂) | Nitrile | Converts the -OH group into a better leaving group. wikipedia.org |
| Phosphorus Pentachloride (PCl₅) | Nitrile | Activates the oxime for rearrangement. wikipedia.org |
| Photoredox Catalysis | Amide | Involves the in situ generation of Vilsmeier-Haack reagents which act as promoters. researchgate.net |
Hydrolysis Mechanisms and Regeneration of Carbonyl Compounds
The hydrolysis of this compound regenerates the parent carbonyl compound, pentachlorobenzaldehyde, and hydroxylamine. wikipedia.org This reaction is essentially the reverse of the condensation reaction used to synthesize the oxime. scispace.com Oximes are generally more stable towards hydrolysis than related imines and hydrazones, a stability attributed to resonance effects that reduce the electrophilicity of the imine carbon. nih.govresearchgate.net Consequently, the cleavage often requires acidic conditions and sometimes heat to proceed at a significant rate. nih.gov
The mechanism for acid-catalyzed hydrolysis involves the following steps:
Protonation: The reaction begins with the protonation of the oxime's nitrogen atom by an acid catalyst. nih.gov This step increases the electrophilic character of the attached carbon atom.
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon, leading to the formation of a tetrahedral carbinolamine intermediate. scispace.comnih.gov
Proton Transfer and Elimination: A series of proton transfers occurs, culminating in the elimination of hydroxylamine. This step results in the formation of the protonated carbonyl compound.
Deprotonation: The final step is the deprotonation of the carbonyl compound, regenerating the aldehyde and the acid catalyst.
The rate of hydrolysis is dependent on the pH of the solution, with the reaction being catalyzed by acid. scispace.comnih.gov Under strongly acidic conditions, the oxime bond can be readily protonated and broken. researchgate.net
Table 2: Key Factors in the Hydrolysis of Oximes
| Factor | Influence on Hydrolysis | Mechanistic Rationale |
| pH | Faster under acidic conditions | Acid catalyzes the reaction by protonating the oxime nitrogen, making the carbon more susceptible to nucleophilic attack by water. nih.govresearchgate.net |
| Temperature | Increased temperature accelerates the reaction | Provides the necessary activation energy to overcome the relative stability of the oxime bond. |
| Electronic Effects | Electron-withdrawing groups on the ring can influence reactivity | The five chlorine atoms on the benzene (B151609) ring are strongly electron-withdrawing, which can affect the electrophilicity of the carbon atom. |
| Water Concentration | Reaction is driven by the presence of water | Water is a key nucleophile in the rate-determining step of the hydrolysis mechanism. scispace.com |
Mechanistic Pathways of Radical-Mediated Reactions
The inherent weakness of the N-O bond in the oxime functional group allows it to serve as a precursor for radical intermediates under various conditions, including photocatalysis and chemical mediation. mdpi.com Homolytic cleavage of this bond typically generates an iminyl radical (R-C(Ar)=N•), which is a versatile species in organic synthesis. nih.govresearchgate.net
Several mechanistic pathways have been investigated for the radical-mediated transformation of oximes:
Photocatalytic N-O Cleavage: Visible-light photocatalysis can initiate the cleavage of the N-O bond in oxime derivatives, such as oxime esters. researchgate.net The mechanism can proceed via an energy transfer from an excited photocatalyst to the oxime ester. This leads to the formation of a persistent N-centered iminyl radical and a transient carbon-centered radical. researchgate.net These radicals can then engage in further reactions, such as addition across olefins to form new C-C and C-N bonds in a single operation. researchgate.net
Phosphoranyl Radical-Mediated Cleavage: A photoinduced protocol using a phosphoranyl radical can directly cleave the N-O bond of cycloketone oximes. nih.gov This process, applicable to other oximes, involves a polar/single-electron transfer (SET) crossover. The generated radicals can be trapped by radical acceptors like alkenes to yield functionalized products. nih.gov
Iodine-Mediated Radical Formation: Common laboratory reagents like molecular iodine can mediate the formation of radical species from oxime esters. nih.gov The reaction is proposed to start with the reduction of the oxime ester by iodine, forming an imino-radical. This radical intermediate can then participate in annulation or cyclization reactions to construct complex heterocyclic structures. nih.gov
Table 3: Methods for Radical Generation from Oximes
| Method | Mediator/Catalyst | Key Intermediate | Reaction Type |
| Photocatalysis | Organic Dyes, Metal Complexes | Iminyl Radical, Carbon-centered Radical | Radical Relay, Carboimination researchgate.net |
| Chemical Mediation | Iodine (I₂) | Imino-Radical | Annulation, Cyclization nih.gov |
| Phosphoranyl Radical | (Me₂N)₃P / Light | Iminyl Radical | N-O Cleavage, Alkene Functionalization nih.gov |
Investigations into Other Cleavage and Functionalization Reactions
Beyond the Beckmann rearrangement and standard hydrolysis, the cleavage of the oxime group in this compound can be exploited in a range of other synthetic transformations. These reactions often utilize transition-metal catalysis to activate the N-O bond and achieve novel functionalizations.
C-H Functionalization Directed by the Oxime Group: The oxime moiety can serve as a directing group in transition metal-catalyzed C-H activation reactions. rsc.org The metal catalyst coordinates to the oxime nitrogen or oxygen, bringing it into proximity with a specific C-H bond (e.g., at the ortho position of the benzene ring, though in pentachlorobenzaldehyde this position is occupied). In other substrates, this strategy allows for the selective introduction of functional groups. The directing oxime group can be subsequently cleaved or transformed. researchgate.net
Cyclization and Annulation Reactions: Cleavage of the N-O bond can be the initiating step in powerful cyclization and annulation cascades for synthesizing N-heterocycles. mdpi.com For example, the base-mediated cyclization of γ,δ-alkynyl oximes to produce pyridinols proceeds through an internal nucleophilic addition followed by rearrangement involving N-O bond cleavage. mdpi.com Similarly, nickel-catalyzed [2+2+1] carboannulation reactions between enynes and cycloketone oximes rely on the cleavage of both the N-O and C-C bonds of the oxime substrate to construct complex polycyclic systems. mdpi.com
Reductive Cleavage: The N-O bond can be cleaved reductively to generate imines, which can then be hydrolyzed to the carbonyl compound or further reduced to the corresponding amine. This represents another pathway for the deprotection or transformation of the oxime functional group.
Table 4: Examples of Other Cleavage and Functionalization Reactions of Oximes
| Reaction Type | Catalyst/Reagent | Transformation | Mechanistic Feature |
| Directed C-H Functionalization | Pd, Rh, Ru, etc. | Functionalization of a targeted C-H bond | The oxime acts as a chelating directing group. rsc.org |
| Cyclization of Alkynyl Oximes | K₂CO₃ | Forms Pyridine derivatives | Involves intramolecular nucleophilic attack followed by rearrangement and N-O cleavage. mdpi.com |
| [2+2+1] Carboannulation | NiCl₂ | Forms polycyclic compounds | Radical process involving cleavage of N-O and C-C bonds. mdpi.com |
| Coupling with Diazonium Salts | Copper Catalyst | Synthesis of N-2-aryl-1,2,3-triazoles | Involves N-O bond cleavage and inhibition of competing Meerwein arylation. mdpi.com |
Spectroscopic and Advanced Analytical Characterization of Pentachlorobenzaldehyde Oxime
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For Pentachlorobenzaldehyde (B25037) oxime, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for structural confirmation. The presence of geometrical isomers (E and Z configurations) around the carbon-nitrogen double bond is a key feature of oximes, and NMR spectroscopy is particularly adept at identifying and quantifying these isomers. researchgate.netdalalinstitute.com
In the ¹H NMR spectrum of Pentachlorobenzaldehyde oxime, the most characteristic signals are those of the oxime proton (-OH) and the azomethine proton (-CH=N). The chemical shift of the hydroxyl proton is often broad and its position is dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. libretexts.org It is typically observed in the range of 10-12 ppm. researchgate.net
The azomethine proton gives rise to a singlet, and its chemical shift is influenced by the geometry of the oxime. Generally, in benzaldehyde (B42025) oximes, the azomethine proton of the E-isomer appears at a different chemical shift compared to the Z-isomer. researchgate.net For comparison, in benzaldehyde oxime itself, the azomethine proton appears around 8.1 ppm for one isomer and 7.6 ppm for the other. nih.govchemicalbook.com For this compound, the strong electron-withdrawing nature of the five chlorine atoms on the benzene (B151609) ring would be expected to deshield the azomethine proton, shifting it further downfield. The presence of two distinct singlets in this region would confirm the presence of both E and Z isomers.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| -OH | 10.0 - 12.0 | broad singlet | Position is variable; may exchange with D₂O. |
| -CH=N (E isomer) | > 8.1 | singlet | Downfield shift due to deshielding by the pentachlorophenyl ring. |
The ¹³C NMR spectrum provides a direct look at the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, a distinct signal is expected for each unique carbon atom. Due to the low symmetry of the pentachlorophenyl group, six separate signals are anticipated for the aromatic carbons, in addition to the signal for the azomethine carbon.
Table 2: Estimated ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Estimated Chemical Shift (ppm) | Notes |
|---|---|---|
| Aromatic C-Cl | 130 - 140 | Six distinct signals expected due to the five chlorine substituents. |
| Aromatic C-C | 125 - 135 |
Proton NMR (¹H NMR) Applications
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group, with the broadening resulting from intermolecular hydrogen bonding. mdpi.comnii.ac.jp The C=N stretching vibration of the oxime typically appears in the 1680-1620 cm⁻¹ region. nih.gov The presence of the pentachlorophenyl group will give rise to C-Cl stretching vibrations, which are expected in the fingerprint region, typically below 800 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ range. uv.mx
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| -OH (oxime) | O-H stretch | 3600 - 3200 | Medium, Broad |
| C=N (oxime) | C=N stretch | 1680 - 1620 | Medium to Weak |
| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Weak |
Raman spectroscopy provides complementary information to IR spectroscopy. capes.gov.br For molecules with a center of symmetry, certain vibrations may be Raman active but IR inactive, and vice versa. While this compound lacks a center of symmetry, Raman spectroscopy can still provide valuable structural information. The C=N stretch is also observable in Raman spectra. A significant advantage of Raman spectroscopy is the typically weak scattering of the O-H bond, resulting in a cleaner spectrum in that region compared to IR. The vibrations of the pentachlorophenyl ring are expected to produce strong signals in the Raman spectrum. Studies on polychlorinated benzenes, such as hexachlorobenzene, show characteristic Raman peaks for C-C stretching around 1523 cm⁻¹ and ring breathing modes around 1229 cm⁻¹. researchgate.netmdpi.com Similar signals would be expected for the pentachlorophenyl moiety in the target molecule.
Table 4: Expected Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Aromatic Ring | C-C stretch | ~1520 |
| Aromatic Ring | Ring breathing | ~1230 |
| C=N (oxime) | C=N stretch | 1680 - 1620 |
Infrared (IR) Spectroscopy
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For this compound (C₇H₂Cl₅NO), the calculated exact mass is approximately 290.858 g/mol . The mass spectrum would be expected to show a molecular ion peak cluster (M⁺) corresponding to this mass. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would result in a distinctive pattern for the molecular ion peak and any chlorine-containing fragment ions, which is a definitive indicator of the number of chlorine atoms present.
The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for aromatic aldehydes and their derivatives is the loss of small, stable molecules or radicals. nih.gov Expected fragmentation patterns for this compound could include:
Loss of a hydroxyl radical (·OH), resulting in an [M-17]⁺ ion.
Loss of nitric oxide (NO), leading to an [M-30]⁺ ion.
Cleavage of the C-C bond between the ring and the oxime group, potentially leading to a [C₆Cl₅]⁺ ion.
Sequential loss of chlorine atoms from the aromatic ring.
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment | Notes |
|---|---|---|
| ~291 (cluster) | [C₇H₂Cl₅NO]⁺ | Molecular ion (M⁺), showing a characteristic pentachloro isotopic pattern. |
| ~274 (cluster) | [C₇H₁Cl₅N]⁺ | Loss of ·OH from the molecular ion. |
| ~261 (cluster) | [C₇H₂Cl₅O]⁺ | Loss of N from the molecular ion. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. qa-group.com It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to provide both qualitative and quantitative information. qa-group.com In the context of this compound, GC-MS is instrumental in assessing the purity of a sample and confirming the identity of the compound.
The gas chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. qa-group.com For this compound, a non-polar or semi-polar capillary column would be suitable. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with a characteristic pattern of fragment ions resulting from the cleavage of specific bonds within the molecule. The isotopic pattern of the chlorine atoms (five 35Cl and 37Cl isotopes) would be a key diagnostic feature in the mass spectrum.
Table 1: Representative GC-MS Parameters for Analysis of a Related Compound, 4-Chlorobenzaldehyde oxime
| Parameter | Value |
|---|---|
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase |
| Injection Temperature | 250 °C |
| Oven Temperature Program | Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow 1 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 50-400 m/z |
| Ion Source Temperature | 230 °C |
This table presents typical parameters for a structurally related compound and serves as a guide for the analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
For the analysis of this compound in complex matrices, such as environmental or biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.net This technique is particularly valuable for compounds that are not sufficiently volatile or are thermally labile for GC-MS analysis. researchgate.net LC-MS/MS offers high sensitivity and selectivity, allowing for the detection and quantification of trace amounts of the analyte. nih.gov
The analysis begins with the separation of the sample components by high-performance liquid chromatography (HPLC). A reversed-phase column is typically used for compounds of intermediate polarity like this compound. The eluent from the HPLC is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such analyses, as it is a soft ionization method that typically produces a protonated molecule [M+H]+ or a deprotonated molecule [M-H]-.
In the tandem mass spectrometer, the precursor ion corresponding to this compound is selected and subjected to collision-induced dissociation (CID). This process fragments the precursor ion into characteristic product ions. By monitoring specific precursor-to-product ion transitions (a technique known as multiple reaction monitoring or MRM), a high degree of selectivity and sensitivity can be achieved.
Table 2: Hypothetical LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Liquid Chromatograph | |
| Column | C18 reversed-phase, 100 mm x 2.1 mm ID, 2.6 µm particle size |
| Mobile Phase | A: Water with 0.1% formic acid, B: Acetonitrile (B52724) with 0.1% formic acid |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]+ |
| Product Ions (m/z) | Hypothetical fragments resulting from loss of H2O, Cl, or other neutral losses |
This table outlines a plausible set of parameters for the LC-MS/MS analysis of this compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of unknown compounds and the confirmation of elemental composition. researchgate.net Unlike nominal mass spectrometers, which measure mass-to-charge ratios to the nearest integer, HRMS instruments can measure m/z values with very high precision, typically to four or five decimal places.
For this compound (C7H2Cl5NO), the exact mass can be calculated based on the precise masses of its constituent isotopes. This experimentally determined accurate mass can then be compared to the theoretical exact mass to confirm the elemental formula of the compound. This high degree of mass accuracy significantly reduces the number of possible elemental compositions for a given ion, providing strong evidence for the compound's identity.
Table 3: Accurate Mass Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C7H2Cl5NO |
| Theoretical Exact Mass | 290.85800 u |
The exact mass is a critical parameter for the confident identification of this compound using HRMS. chemsrc.com
Electronic Spectroscopy for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. ej-eng.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level to a higher one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the extent of conjugation.
The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions. The pentachlorophenyl ring and the oxime group constitute a conjugated system. The presence of the five electron-withdrawing chlorine atoms on the benzene ring is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde oxime. The specific wavelengths and intensities of the absorption bands can be influenced by the solvent used for the analysis.
Table 4: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Transition | Expected λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) |
|---|---|---|
| π → π* | ~280-320 | High |
This table presents anticipated absorption maxima based on the electronic structure of this compound and data from related compounds.
X-ray Diffraction Studies for Solid-State Structure
Single Crystal X-ray Crystallography for Precise Molecular Geometry
The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. uol.de The positions and intensities of the diffracted beams are then used to calculate the electron density map of the molecule, from which the atomic positions can be determined. pku.edu.cn
The crystal structure of this compound would reveal the planarity of the pentachlorophenyl ring and the geometry of the oxime group. It would also provide insight into the intermolecular interactions, such as hydrogen bonding or halogen bonding, that govern the packing of the molecules in the crystal lattice.
Table 5: Typical Bond Lengths and Angles Expected in the Structure of this compound
| Bond/Angle | Expected Value |
|---|---|
| C-C (aromatic) | ~1.39 Å |
| C-Cl | ~1.74 Å |
| C=N | ~1.28 Å |
| N-O | ~1.41 Å |
| C-C-C (aromatic) | ~120° |
This table provides expected geometric parameters based on data from similar organic molecules, as a specific crystal structure for this compound is not publicly available.
Theoretical and Computational Chemistry Studies of Pentachlorobenzaldehyde Oxime
Quantum Mechanical Calculations for Electronic Structure
Quantum mechanical calculations are fundamental in elucidating the electronic behavior and properties of molecules at the atomic level. ijcrt.orggovinfo.gov These methods, by solving the Schrödinger equation, provide insights into electronic structures, energies, and other critical properties that govern the behavior of chemical systems. ijcrt.org For complex molecules like Pentachlorobenzaldehyde (B25037) oxime, these computational approaches are invaluable.
Density Functional Theory (DFT) Applications to Structural and Spectroscopic Properties
Density Functional Theory (DFT) is a powerful and versatile computational method used to investigate the electronic properties of atoms and molecules. ijcrt.orgresearchgate.net This theory is proficient in predicting molecular geometries, vibrational frequencies, and electronic spectra.
For compounds analogous to Pentachlorobenzaldehyde oxime, such as substituted benzaldehydes, DFT calculations have been successfully employed to determine their structural and spectroscopic characteristics. For instance, in a study on Pentachlorobenzaldehyde, DFT calculations were performed using the B3LYP functional to analyze its properties. researchgate.net The vibrational spectra, including infrared and Raman activities, are often calculated to provide a theoretical fingerprint of the molecule. researchgate.net For example, the characteristic C=O stretching vibration in aldehydes is typically observed in the 1600-1815 cm⁻¹ region, a feature that DFT can predict with high accuracy. researchgate.net Time-dependent DFT (TD-DFT) is particularly useful for understanding electronic absorption spectra by calculating excitation energies, absorption wavelengths, and oscillator strengths. researchgate.net
Basis Set Selection and Computational Methodologies for Accuracy
The accuracy of DFT calculations is highly dependent on the choice of the basis set and the computational method. A basis set is a set of functions used to build molecular orbitals. Larger and more flexible basis sets generally yield more accurate results but at a higher computational cost.
For calculations on related chlorinated aromatic compounds, various basis sets have been utilized. The Pople-style basis sets, such as 6-31G(d,p) and 6-31++G(d,p), are commonly used. The inclusion of polarization functions (d,p) and diffuse functions (++) is crucial for accurately describing the electronic distribution, especially in molecules with heteroatoms and potential for delocalization. researchgate.net For instance, the B3LYP functional combined with the 6-31G(dp) or 6-31++G(d,p) basis sets has been a common choice for studying substituted benzaldehydes. researchgate.net The selection of an appropriate basis set is a critical step to ensure that the computational model provides a reliable description of the molecular system.
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of a molecule, particularly the frontier molecular orbitals, provides deep insights into its chemical reactivity and kinetic stability.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.
In a theoretical study of a thiazole (B1198619) derivative, the HOMO-LUMO analysis was performed at the B3LYP/6-311G(d,p) level of theory. The energy gap was found to explain the charge transfer interactions within the molecule. For Pentachlorobenzaldehyde, DFT calculations revealed its HOMO and LUMO energies, providing an understanding of its electronic transitions and reactivity. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.5293 |
| LUMO Energy | -0.8302 |
| Energy Gap (ΔE) | 4.6991 |
Note: The data in this table is illustrative and based on a representative thiazole derivative from a computational study.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface.
In MEP maps, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack. For molecules containing electronegative atoms like oxygen and chlorine, the MEP map can highlight the areas where electron density is concentrated. researchgate.net For example, in a study of pycolinaldehyde oxime, the MEP was used to identify the electrophile-attracting negative regions.
First Hyperpolarizability and Nonlinear Optical Properties
The study of nonlinear optical (NLO) properties of molecules is a significant area of research due to their potential applications in photonics and optoelectronics. The first hyperpolarizability (β) is a measure of the NLO response of a molecule.
Quantum chemical calculations, particularly DFT, are employed to predict the NLO properties of compounds. For substituted benzaldehydes, DFT calculations using the B3LYP functional have been used to compute the first hyperpolarizability. researchgate.net Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. The presence of electron-donating and electron-withdrawing groups can significantly enhance the NLO response.
Table 2: Illustrative Calculated NLO Properties
| Property | Value |
|---|---|
| Dipole Moment (μ) | 2.1276 D |
| Mean Polarizability (α) | 155.86 x 10⁻³⁰ cm⁵/esu |
| First Hyperpolarizability (β) | 820.22 x 10⁻³⁰ cm⁵/esu |
Note: The data in this table is illustrative and based on p-Cl benzaldehyde (B42025) from a computational study.
The available scientific literature contains a wealth of computational studies on the oxime class of compounds in general, as well as on various benzaldehyde oxime derivatives. These studies cover topics such as:
Reaction Mechanisms: Computational methods like Density Functional Theory (DFT) are frequently used to investigate reaction pathways such as 1,3-dipolar cycloadditions, the Beckmann rearrangement, and reductive rearrangements for various oximes. mdpi.comrsc.org These studies detail the modeling of transition states and the exploration of different energetic pathways. mdpi.comrsc.org
Isomer Stability: The relative stability of E and Z (or syn and anti) isomers and the energy barriers for their interconversion is a common subject of theoretical investigation for many oximes. mdpi.comsemanticscholar.org Calculations often show that one isomer is thermodynamically more stable, though the energy difference and the barrier to conversion can be significantly influenced by factors like solvent effects and intramolecular hydrogen bonding. mdpi.com For many oximes, the interconversion barriers can be substantial. mdpi.com
Computational Spectroscopy: The theoretical prediction of NMR, IR, and UV-Vis spectra is a standard computational tool. Time-dependent DFT (TD-DFT) is widely used for predicting UV-Vis spectra, while various DFT functionals and basis sets are employed to calculate NMR chemical shifts and IR vibrational frequencies. biointerfaceresearch.comnih.govresearchgate.netfaccts.de These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures. nih.gov
However, specific thermodynamic data, kinetic computations, transition state geometries, isomer stability values, interconversion barriers, and predicted spectra for This compound are not present in the located resources. A product listing from a major chemical supplier notes that analytical data is not collected for this specific compound, suggesting it is a rare chemical with limited characterization data available in published literature. sigmaaldrich.com
Due to the absence of specific research findings for this compound, it is not possible to generate a scientifically accurate article with the detailed data tables and findings as requested in the provided outline. Constructing such an article would require fabricating data, which falls outside the scope of factual reporting.
Coordination Chemistry of Pentachlorobenzaldehyde Oxime and Its Metal Complexes
Pentachlorobenzaldehyde (B25037) Oxime as a Ligand in Metal Complexation
Pentachlorobenzaldehyde oxime, with its C7H2Cl5NO formula, is an organic compound that can act as a ligand in the formation of coordination compounds. The presence of the oxime group (-C(H)=N-OH) provides a primary site for metal ion coordination. The nitrogen atom of the oxime group possesses a lone pair of electrons, and the oxygen atom can also participate in bonding, particularly upon deprotonation.
The pentachlorophenyl group is a strong electron-withdrawing group. This electronic effect is anticipated to decrease the basicity of the oxime nitrogen and increase the acidity of the oxime proton compared to non-halogenated benzaldehyde (B42025) oxime. This modification of electronic properties can influence the stability and structure of the metal complexes formed. Oximes are known to be versatile ligands, and their complexation with various transition metals has been extensively studied. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound can generally be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govbhu.ac.in The choice of solvent and reaction conditions, such as temperature and pH, can influence the nature of the resulting complex, including the coordination number and geometry. at.ua
Characterization of these complexes typically involves a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is a key tool to determine the coordination mode of the oxime ligand by observing shifts in the C=N and N-O stretching frequencies upon complexation. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the ligand environment in diamagnetic complexes. researchgate.net Electronic spectroscopy (UV-Vis) offers insights into the electronic transitions within the complex and can help in deducing the coordination geometry. nih.gov
Coordination Modes of the Oxime and Oximate Groups
The oxime group can coordinate to a metal center in several ways. researchgate.net It can act as a neutral ligand, coordinating through the nitrogen atom. This mode is common when the oxime group is part of a chelate ring. researchgate.net Upon deprotonation, the resulting oximate anion can coordinate in a monodentate fashion through the nitrogen or oxygen atom, or more commonly, as a bidentate ligand, forming a chelate ring with the metal ion. researchgate.net The ambidentate nature of the oxime group allows for the formation of diverse structural types of metal complexes. researchgate.net
In the case of this compound, coordination is expected to occur primarily through the nitrogen atom of the oxime group. The deprotonated oximate form is also expected to be a key player in its coordination chemistry, potentially leading to the formation of stable chelate structures, although without an additional donor group on the aldehyde itself, bridging modes might be more prevalent.
Complexation with Transition Metal Ions
Transition metal ions, with their partially filled d-orbitals, readily form complexes with a wide variety of ligands, including oximes. The synthesis of transition metal complexes with oxime-containing ligands often involves the direct reaction of the ligand with a metal salt, such as a chloride or acetate (B1210297) salt of the metal. nih.govnih.gov The resulting complexes can exhibit various geometries, including square planar, tetrahedral, and octahedral, depending on the metal ion and the stoichiometry of the reaction.
For this compound, complexation with first-row transition metals like copper(II), nickel(II), and cobalt(II) would be expected. The properties of these complexes, such as color and magnetic susceptibility, would be dictated by the coordination environment around the metal ion. For instance, copper(II) complexes are often blue or green and paramagnetic, while nickel(II) can form diamagnetic square planar or paramagnetic octahedral complexes.
Table 1: Expected Properties of Transition Metal Complexes with this compound
| Metal Ion | Plausible Geometry | Expected Magnetic Properties |
| Cu(II) | Square Planar / Distorted Octahedral | Paramagnetic |
| Ni(II) | Square Planar / Octahedral | Diamagnetic / Paramagnetic |
| Co(II) | Tetrahedral / Octahedral | Paramagnetic |
| Zn(II) | Tetrahedral | Diamagnetic |
This table is based on general principles of coordination chemistry for the respective metal ions with N,O-donor ligands.
Complexation with Inner-Transition Metal Ions
The coordination chemistry of inner-transition metals (lanthanides and actinides) with oxime ligands is also an area of interest, particularly due to the potential for high coordination numbers and interesting magnetic and luminescent properties. nih.govmdpi.comrsc.org Lanthanide ions, being hard acids, typically prefer coordination with oxygen donor atoms. However, coordination with nitrogen-donor ligands like oximes is also well-documented, often in complexes where the ligand also contains oxygen donor sites to satisfy the coordination requirements of the lanthanide ion. nih.gov
Structural Elucidation of this compound Metal Complexes
Crystallographic Investigations of Coordination Geometries
While specific crystallographic data for metal complexes of this compound are not widely reported in publicly accessible databases, the general principles of oxime coordination chemistry allow for predictions of their structures. X-ray crystallographic studies of complexes with similar ligands, such as other aromatic oximes, have revealed a variety of coordination geometries. semanticscholar.orgscispace.com
For example, square planar geometries are common for Pd(II) and Pt(II) complexes with oxime ligands. semanticscholar.org Octahedral geometries are often observed for transition metals like cobalt and nickel, especially when additional ligands are present. researchgate.net The coordination geometry is a critical factor that determines the physical and chemical properties of the complex.
Table 2: Representative Coordination Geometries and Bond Parameters from Analogous Oxime Complexes
| Complex Type | Metal Ion | Coordination Geometry | M-N Bond Length (Å) | M-O Bond Length (Å) | Reference |
| Square Planar | Pd(II) | Square Planar | ~2.0 | - | semanticscholar.org |
| Octahedral | Co(III) | Octahedral | ~1.9 | ~1.9 | researchgate.net |
| Dinuclear | Cu(II) | Bridged Dimer | ~2.0 | ~1.95 | researchgate.net |
This table presents typical data from crystallographically characterized metal-oxime complexes and serves as a reference for the expected structural parameters in this compound complexes.
Electronic and Magnetic Properties of this compound Complexes
The electronic and magnetic properties of transition metal complexes are fundamentally dictated by the metal ion's identity, its oxidation state, the coordination geometry, and the nature of the coordinating ligands. For complexes of this compound, the ligand would coordinate to a metal center, likely through the nitrogen atom of the oxime group and potentially through the oxygen atom upon deprotonation, acting as a bidentate N,O-donor ligand.
Electronic Properties: The electronic spectra of transition metal complexes in the UV-Visible region arise from electronic transitions between d-orbitals of the metal ion (d-d transitions) and from transitions between the metal and the ligand (charge-transfer transitions). uomustansiriyah.edu.iq
d-d Transitions: These transitions occur between d-orbitals that are split in energy by the ligand field. They are typically weak in intensity and their energy corresponds to the visible region of the spectrum, which is responsible for the color of many transition metal complexes. hhrc.ac.in The number and position of these bands can provide information about the coordination geometry (e.g., octahedral vs. tetrahedral) of the complex. uomustansiriyah.edu.iqjournalnx.com
Ligand-to-Metal Charge Transfer (LMCT): In these transitions, an electron moves from a ligand-based orbital to a metal-based orbital. Given the presence of lone pairs on the oxime's nitrogen and oxygen atoms, LMCT bands are expected. These are typically much more intense than d-d bands and usually occur in the ultraviolet region. uomustansiriyah.edu.iq
Intra-ligand Transitions: Transitions occurring within the this compound ligand itself (e.g., π → π* transitions in the aromatic ring) are also expected, typically at higher energies in the UV region. tubitak.gov.tr
Magnetic Properties: The magnetic behavior of a complex is determined by the presence of unpaired electrons in the metal's d-orbitals. msu.edu
Paramagnetism: Complexes with one or more unpaired electrons will be paramagnetic, meaning they are attracted to a magnetic field. The magnitude of this attraction is related to the effective magnetic moment (µ_eff), which can be estimated and provides insight into the number of unpaired electrons. journalnx.comfizika.si For example, high-spin octahedral Co(II) (d⁷), Ni(II) (d⁸), and Cu(II) (d⁹) complexes are paramagnetic. tubitak.gov.tr
Diamagnetism: Complexes where all electrons are paired are diamagnetic and are weakly repelled by a magnetic field. msu.edu This is common for d¹⁰ metal ions like Zn(II) and for certain d⁶ (e.g., low-spin Co(III)) and d⁸ (e.g., square planar Ni(II)) configurations. researchgate.net
The expected magnetic properties for some hypothetical first-row transition metal complexes of this compound are summarized in the table below.
| Metal Ion (d-count) | Typical Geometry | Expected Magnetic Behavior | Typical Spin-Only Magnetic Moment (µ_s) in B.M. | Expected d-d Transitions |
|---|---|---|---|---|
| Co(II) (d⁷) | Octahedral (High-Spin) | Paramagnetic | 3.87 | Yes |
| Ni(II) (d⁸) | Octahedral | Paramagnetic | 2.83 | Yes |
| Ni(II) (d⁸) | Square Planar | Diamagnetic | 0 | Yes |
| Cu(II) (d⁹) | Distorted Octahedral / Square Planar | Paramagnetic | 1.73 | Yes |
| Zn(II) (d¹⁰) | Tetrahedral / Octahedral | Diamagnetic | 0 | No |
Reactivity and Catalytic Applications of this compound Metal Complexes
While specific catalytic applications for this compound complexes have not been reported, the broader class of oxime-metal complexes is known for its diverse reactivity and utility in catalysis. nih.govresearchgate.net
Metal complexes derived from oximes are versatile catalysts, primarily due to the electronic properties of the oxime group and its ability to stabilize various metal oxidation states. researchgate.netresearchgate.net
Cross-Coupling Reactions: Palladacycles formed from oxime ligands are effective catalysts for various cross-coupling reactions, such as Suzuki-Miyaura and Mizoroki-Heck reactions. researchgate.net The oxime ligand can stabilize the Pd(0)/Pd(II) catalytic cycle. It is plausible that a this compound complex of palladium could catalyze such transformations, with the electron-withdrawing nature of the pentachlorophenyl group potentially influencing catalyst stability and activity.
Hydrogenation Reactions: The hydrogenation of oximes to primary amines or hydroxylamines is a crucial industrial process, often catalyzed by heterogeneous catalysts based on platinum, palladium, or nickel. k-state.eduencyclopedia.pub Homogeneous cobalt complexes with pyridine-oxime ligands have also shown high activity for isoprene (B109036) polymerization, demonstrating their potential in polymerization catalysis. mdpi.com
Oxidative C-H Functionalization: Transition metal-catalyzed reactions involving the cleavage of the N-O bond in oxime derivatives can serve as a method for C-H functionalization, generating nitrogen-containing heterocycles. at.ua These reactions often proceed through an iminyl radical intermediate after the initial coordination of the oxime to the metal center.
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. Oximes are excellent building blocks for supramolecular structures because the -C=N-OH group is a strong hydrogen bond donor (the -OH group) and acceptor (the N and O atoms). rsc.orgresearchgate.net
Hydrogen Bonding: this compound molecules can form strong hydrogen bonds with each other, leading to the creation of dimers or extended one-dimensional chains (catemers). researchgate.net When complexed with a metal, the remaining oxime -OH group (if not deprotonated) or other coordinated ligands like water could participate in extensive hydrogen-bonding networks, linking the metal complexes into larger two- or three-dimensional architectures.
Other Non-Covalent Interactions: The pentachlorophenyl ring introduces other possibilities for supramolecular assembly. The large, electron-deficient aromatic system is capable of engaging in π-π stacking interactions with other aromatic rings. Furthermore, the chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms (like oxygen or nitrogen) on adjacent molecules to further direct the assembly of a complex supramolecular structure. The combination of hydrogen bonding, halogen bonding, and π-π stacking could lead to the formation of robust and intricate crystal structures. rsc.org
Synthetic Applications and Chemical Transformations of Pentachlorobenzaldehyde Oxime
Strategic Utility in Organic Synthesis
Pentachlorobenzaldehyde (B25037) oxime serves as a valuable building block for creating more complex molecules. The oxime group is pivotal in various chemical reactions, including its use in the synthesis of certain bioactive compounds. rsc.org For instance, it can act as a precursor in the production of insecticides and herbicides. ontosight.ai The presence of the five chlorine atoms on the benzene (B151609) ring significantly influences the compound's reactivity and imparts specific properties to the resulting molecules. The oxime functional group itself is a cornerstone in organic synthesis, offering pathways to numerous nitrogen-containing compounds. rsc.orgresearchgate.net
Conversion to Amides and Nitriles via Beckmann Rearrangement
A key transformation of oximes is the Beckmann rearrangement, an acid-catalyzed reaction that converts an oxime into a substituted amide or a nitrile. wikipedia.orgbyjus.com In the case of aldoximes like pentachlorobenzaldehyde oxime, the rearrangement typically leads to the formation of nitriles through dehydration. masterorganicchemistry.comwikipedia.org This reaction is fundamental in organic synthesis for accessing these important functional groups. researchgate.net
The general mechanism of the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group, which creates a good leaving group (water). byjus.commasterorganicchemistry.com This is followed by the migration of the group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate. Subsequent reaction with water yields an amide, while for aldoximes, elimination often leads directly to a nitrile. wikipedia.orgmasterorganicchemistry.com Various reagents can catalyze this rearrangement, including strong acids like sulfuric acid and phosphorus pentachloride, as well as milder reagents under specific conditions. wikipedia.orgorganic-chemistry.org
Table 1: General Conditions for Beckmann Rearrangement of Oximes
| Catalyst/Reagent | Product Type from Aldoxime | Reference |
|---|---|---|
| Strong Acids (e.g., H₂SO₄) | Nitrile | wikipedia.orgbyjus.com |
| Phosphorus Pentachloride | Nitrile | wikipedia.org |
| Tosyl Chloride | Nitrile | wikipedia.org |
| Vilsmeier-Haack Reagent | Amide/Nitrile | researchgate.net |
Regeneration of Parent Aldehyde through Hydrolysis Reactions
Oximes can be converted back to their parent carbonyl compounds, in this case, pentachlorobenzaldehyde, through hydrolysis. This reaction is essentially the reverse of the oxime formation. wikipedia.org The hydrolytic stability of oximes is significant, and the reaction is often catalyzed by acid. nih.gov Studies on the hydrolysis of various oximes have shown that the process can be achieved under different conditions, including oxidative hydrolysis. For instance, an electrochemical protocol has been developed for the deoximation process, which is considered a clean and environmentally friendly method as it avoids the use of strong acids or chemical oxidants. organic-chemistry.org In this electrochemical method, water serves as the oxygen source for the regenerated carbonyl group. organic-chemistry.org
Formation of Nitrogen-Containing Heterocyclic Compounds
This compound can serve as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science. mdpi.comchemrxiv.org
While direct synthesis routes starting specifically from this compound are not extensively detailed in the provided results, the general utility of oximes in synthesizing pyridines and imidazo[1,2-a]pyridines is well-established. For example, imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines and compounds containing a carbonyl group, which can be derived from oximes. organic-chemistry.org One method involves the copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters to produce imidazo[1,2-a]pyridines. organic-chemistry.org Another approach is the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR), which utilizes an aldehyde, an aminopyridine, and an isocyanide to form the imidazo[1,2-a]pyridine (B132010) core. mdpi.commdpi.com
The versatility of the oxime functional group extends to the synthesis of a broader range of aza-heterocycles. nih.govrsc.orgsioc-journal.cn Palladium-catalyzed reactions of oximes, such as the amino-Heck reaction, are powerful methods for constructing various nitrogen-containing rings. nih.gov In these reactions, the oxidative addition of an oxime to a palladium(0) complex generates an intermediate that can undergo intramolecular cyclization to form heterocycles like pyrroles and isoquinolines. nih.gov The specific O-substituted oxime used can influence the reaction pathway and the resulting heterocyclic system. researchgate.net Furthermore, cyclization reactions involving vinyl azides, which can be conceptually related to intermediates derivable from oximes, also provide routes to diverse aza-heterocycles. sioc-journal.cn
Synthesis of Pyridines and Imidazo[1,2-a]pyridines from Oximes
Precursor for Diverse Organic Functional Groups
Beyond the transformations already discussed, this compound is a precursor to other valuable organic functional groups. The oxime moiety is recognized for its role in a wide array of organic functional group interconversions. rsc.org For example, the reduction of oximes is a standard method for synthesizing primary amines. byjus.com Additionally, the dehydration of aldoximes is a classic route to nitriles. britannica.com The rich chemistry of the oxime group allows for its conversion into a variety of nitrogen-containing functionalities, making it a strategic starting point in multistep organic syntheses. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Pentachlorobenzaldehyde |
| Pentachlorophenol |
| Benzamide |
| Benzonitrile |
| Pyridine (B92270) |
| Imidazo[1,2-a]pyridine |
| Pyrrole |
| Isoquinoline |
| Caprolactam |
| Paracetamol |
| Perillartine |
| Diaminoglyoxime |
| Methyl ethyl ketoxime |
| Buccoxime |
| 5-methyl-3-heptanone oxime |
| Fluvoxamine |
| Dimethylglyoxime |
| Salicylaldoxime |
| Polyacrylamidoxime |
| Acetaldoxime |
| Acetoxime |
| Benzaldoxime |
| 4-nitrobenzaldehyde (B150856) oxime |
| 4-hydroxybenzaldehyde oxime |
| Benzimidazole |
| Isobenzofuranone O-alkyl oxime |
Reduction to Amines and Hydroxylamines
The reduction of oximes is a fundamental transformation that can lead to either primary amines or hydroxylamines, depending on the reaction conditions and the reducing agent employed. nih.gov This conversion is a valuable synthetic route as oximes are readily prepared from the corresponding aldehydes. ontosight.ai
The selective reduction of an oxime to a hydroxylamine (B1172632) is challenging because the weak N-O bond is susceptible to cleavage, which leads to the formation of the primary amine as a common side product. encyclopedia.pubgoogle.com This can occur either through over-reduction of the hydroxylamine or via initial cleavage of the N-O bond followed by reduction of the resulting imine.
Conversely, the complete reduction to the primary amine requires reagents that can efficiently reduce both the C=N double bond and cleave the N-O bond. stackexchange.com
General Methods for Reduction:
A variety of methods have been developed for the reduction of oximes, many of which are applicable to aromatic aldoximes and could potentially be applied to this compound.
Catalytic Hydrogenation: This is a widely used method for the reduction of oximes. encyclopedia.pub The choice of catalyst and reaction conditions is crucial for selectivity. Platinum-based catalysts, such as platinum(IV) oxide (Adam's catalyst), often in the presence of a strong acid, have been used for the synthesis of hydroxylamines. google.com Other noble metal catalysts, including palladium, rhodium, and iridium, have also been employed. google.comsemanticscholar.org For the reduction to primary amines, catalysts like Raney Nickel are often effective. utc.edubme.hu
Hydride Reagents: Strong hydride donors like lithium aluminum hydride (LiAlH₄) are capable of reducing oximes completely to primary amines. stackexchange.com Milder reagents, such as sodium borohydride (B1222165) (NaBH₄), often require a catalyst or specific conditions to be effective. For instance, the NaBH₄/nano Cu/Charcoal system has been shown to be an efficient protocol for the reduction of various oximes to their corresponding amines. researchgate.net
Table 1: Representative Conditions for the Reduction of Aromatic Oximes
| Product Type | Reagent/Catalyst | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Amine | NaBH₄/Nano Cu/Charcoal | Ethanol (B145695) | Reflux | researchgate.net |
| Amine | Raney Nickel/Ammonium Formate | Methanol | Room Temp. | utc.edu |
| Amine | LiAlH₄ | THF | Reflux | stackexchange.com |
| Hydroxylamine | PtO₂/H₂/Acid | Alcohol | Room Temp. | google.com |
| Hydroxylamine | Ir-catalyst/H₂/Acid | Alcohol | Room Temp. | google.comsemanticscholar.org |
Derivatization to Nitrones and Nitrile Oxides
This compound can be derivatized to form nitrones and nitrile oxides, which are highly valuable intermediates in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions for the construction of five-membered heterocycles. semanticscholar.orgrushim.ru
Nitrones:
Nitrones are 1,3-dipoles that can be generated from oximes through various methods, including N-alkylation or oxidation. The N-selective modification of oximes can lead to the formation of nitrones, which can then undergo cycloaddition reactions. semanticscholar.org For instance, the iridium-catalyzed N-allylation of oximes has been reported to produce cyclic nitrones. semanticscholar.org The direct oxidation of secondary amines or hydroxylamines also yields nitrones. organic-chemistry.org Given that this compound can be reduced to the corresponding hydroxylamine, subsequent oxidation would provide a route to the pentachlorophenyl-substituted nitrone.
Nitrile Oxides:
Nitrile oxides are another class of 1,3-dipoles that are commonly generated from aldoximes. rushim.ru The in-situ generation of nitrile oxides is often preferred due to their high reactivity and tendency to dimerize. A common method for their preparation involves the dehydrohalogenation of hydroximinoyl chlorides. chemtube3d.com Therefore, the conversion of this compound to its corresponding hydroximinoyl chloride is a key step towards generating pentachlorobenzonitrile (B42970) oxide.
Another method for generating nitrile oxides from oximes involves oxidation. Reagents such as tert-butyl hypoiodite (B1233010) (t-BuOI), generated in situ from tert-butyl hypochlorite (B82951) and sodium iodide, have been shown to be effective for this transformation under mild conditions. organic-chemistry.org This method has been applied to a range of aldoximes with both electron-donating and electron-withdrawing groups. organic-chemistry.org
Once generated, pentachlorobenzonitrile oxide can be trapped with various dipolarophiles, such as alkenes and alkynes, to yield isoxazolines and isoxazoles, respectively. wikipedia.orgorganic-chemistry.orgyoutube.comscribd.com These reactions are of significant importance for the synthesis of heterocyclic compounds. researchgate.net The electron-withdrawing pentachlorophenyl group is expected to influence the reactivity and regioselectivity of the cycloaddition reactions.
Table 2: General Methods for the Generation of Nitrile Oxides from Aromatic Aldoximes
| Method | Reagent(s) | Intermediate | Key Transformation | Reference |
|---|---|---|---|---|
| Dehydrohalogenation | Base | Hydroximinoyl Chloride | Elimination of HCl | chemtube3d.com |
| Oxidation | t-BuOI | Imidoyl Iodide | Elimination of HI | organic-chemistry.org |
| Oxidation | N-Bromosuccinimide (NBS) | - | Oxidative Dehydrogenation | - |
| Dehydration | Triflic Anhydride | O-Silylated Hydroxamic Acid | Dehydration | researchgate.net |
Preparation of Hydroximinoyl Chlorides
Hydroximinoyl chlorides are important synthetic precursors, most notably for the generation of nitrile oxides. chemtube3d.com The conversion of this compound to pentachlorobenzohydroximinoyl chloride can be achieved through chlorination.
A standard laboratory method for the synthesis of benzohydroximoyl chloride from benzaldehyde (B42025) oxime involves the use of N-chlorosuccinimide (NCS) in a solvent such as dimethylformamide (DMF). wikipedia.org This reaction proceeds by the replacement of the hydrogen atom on the oxime-bearing carbon with a chlorine atom. This method is generally applicable to a variety of aromatic aldoximes and is a plausible route for the synthesis of pentachlorobenzohydroximinoyl chloride.
Another approach involves the reaction of the oxime with chlorine gas. The initial reaction leads to the formation of the chloroxime, which can then be used to generate the nitrile oxide. chemtube3d.com
Table 3: Chlorinating Agents for the Synthesis of Hydroximinoyl Chlorides from Oximes
| Chlorinating Agent | Typical Solvent | Reference |
|---|---|---|
| N-Chlorosuccinimide (NCS) | Dimethylformamide (DMF) | wikipedia.org |
| Chlorine (Cl₂) | - | chemtube3d.com |
| Sodium Hypochlorite (NaOCl) | - | - |
| Oxalyl Chloride | - | - |
Q & A
Basic Research Questions
Q. What are the established laboratory protocols for synthesizing pentachlorobenzaldehyde oxime, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves condensation reactions between pentachlorobenzaldehyde and hydroxylamine derivatives under controlled pH and temperature. For example, details a stepwise process: (1) condensation of pyrrole with pentachlorobenzaldehyde to form a macrocyclic intermediate, (2) metal insertion (e.g., iron) to stabilize the structure, and (3) chlorination to finalize the oxime derivative . Optimization requires monitoring reaction kinetics via HPLC or TLC and adjusting stoichiometric ratios of reagents.
Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodology : Use a combination of NMR (to analyze chlorinated aromatic protons and oxime functional groups), mass spectrometry (for molecular weight confirmation), and FT-IR (to identify N–O and C=N stretches). highlights the use of resonance Raman spectroscopy for electronic structure analysis in halogenated porphyrin analogs, which can be adapted for oxime derivatives .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Follow guidelines for chlorinated aromatic compounds:
- Use NIOSH-approved gloves (e.g., nitrile) and EN 166-certified safety goggles to prevent dermal/ocular exposure .
- Implement fume hoods for synthesis steps to mitigate inhalation risks. Toxicity thresholds for structurally similar oximes (e.g., phosgene oxime) suggest using AEGL-1 values (0.17 mg/m³ for 10-minute exposure) as a conservative safety benchmark .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic activity data for this compound-derived metal complexes?
- Methodology : Discrepancies often arise from variations in metal coordination geometry or solvent effects. To address this:
- Conduct X-ray crystallography to confirm structural homogeneity .
- Perform control experiments with standardized substrates (e.g., isobutane oxidation) to isolate catalytic efficiency from side reactions .
- Apply multivariate statistical analysis to decouple variables like temperature and catalyst loading .
Q. What strategies are recommended for investigating the electronic effects of this compound in electron-deficient macrocyclic systems?
- Methodology : Use density functional theory (DFT) calculations to model electron distribution in chlorinated aromatic rings and oxime moieties. emphasizes correlating computational results with experimental data from cyclic voltammetry (to measure redox potentials) and UV-Vis spectroscopy (to track charge-transfer transitions) .
Q. How should researchers design experiments to assess the environmental persistence of this compound?
- Methodology :
- Conduct hydrolysis studies at varying pH levels (e.g., 4–10) to simulate aquatic environments.
- Use GC-MS to quantify degradation products and derive half-life estimates.
- Reference AEGL derivation frameworks (e.g., time-scaled toxicity models for phosgene oxime) to extrapolate ecological risk factors .
Data Analysis & Interpretation
Q. What statistical approaches are suitable for analyzing heterogeneous datasets in studies involving this compound?
- Methodology :
- Apply principal component analysis (PCA) to identify latent variables affecting catalytic or toxicological outcomes .
- Use Bayesian inference to model uncertainty in toxicity thresholds, particularly when extrapolating from limited animal data (e.g., AEGL-2 derivations for phosgene oxime) .
Q. How can researchers validate the reproducibility of synthetic procedures for this compound across laboratories?
- Methodology :
- Share raw spectral data (e.g., NMR peaks, IR spectra) via open-access repositories.
- Adopt round-robin testing protocols, where independent labs replicate synthesis under identical conditions (e.g., 65°C, N₂ atmosphere) and compare yields/purity .
Ethical & Regulatory Considerations
Q. What ethical guidelines apply to toxicity testing of this compound in academic research?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
